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An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-3-
nitroquinoline (CAS: 99010-06-7)

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline is a substituted quinoline derivative of significant interest
in medicinal chemistry and synthetic organic chemistry. Its structural framework serves as a
crucial intermediate in the development of targeted therapeutics, particularly inhibitors of the
PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers[1]. This
guide provides a comprehensive overview of the known and predicted physicochemical
properties of this compound. Recognizing the scarcity of published experimental data, this
document emphasizes the robust methodologies and analytical protocols required for their
determination. We present not just the "what," but the "how" and "why," offering field-proven
insights into experimental design and data interpretation to empower researchers in their drug
discovery and development endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. The structural features of 4-Chloro-6-methyl-3-nitroquinoline—a planar aromatic
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quinoline core, an electron-withdrawing nitro group, a deactivating chloro substituent, and a
weakly activating methyl group—govern its reactivity, solubility, and potential for intermolecular
interactions.

Chemical Identifiers

A summary of the key identifiers for 4-Chloro-6-methyl-3-nitroquinoline is presented below.

Identifier Value Source(s)
CAS Number 99010-06-7 [2][3][4]
Molecular Formula C10H7CIN202 [2]
Molecular Weight 222.63 g/mol [2][3]1[4]
Physical Form Solid [3]
Canonical SMILES Cclccc2e(cl)c(c(n2)CNHO-] [2]

1S/C10H7CIN202/c1-6-2-3-8-
InChl 7(4-6)10(11)9(5-12- [3]
8)13(14)15/h2-5H,1H3

AEVHCQGUOFFWAC-
InChIKey [3]
UHFFFAOYSA-N

Structural Elucidation

The arrangement of functional groups dictates the molecule's electronic and steric properties.
The nitro group at the 3-position and the chloro group at the 4-position strongly withdraw
electron density from the pyridine ring, influencing the basicity of the quinoline nitrogen. The
methyl group at the 6-position on the carbocyclic ring has a lesser, electron-donating effect.

Computational Physicochemical Profile

In the absence of comprehensive experimental data, in silico predictions serve as a valuable
starting point for estimating a compound's behavior. These computational models provide
insights into properties relevant to drug metabolism and pharmacokinetics (DMPK).
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Predicted Property  Value Implication Source(s)
Suggests good
Topological Polar otential for cell
POl 56.03 A2 P [2]
Surface Area (TPSA) membrane
permeability.
Indicates high
LogP (Octanol-Water ) o )
. . 3.10482 lipophilicity and likely [2]
Partition Coefficient) N
low aqueous solubility.
The nitro oxygens and
Hydrogen Bond o )
3 quinoline nitrogen can  [2]
Acceptors
accept H-bonds.
Lack of donor groups
Hydrogen Bond o o
0 limits self-association [2]
Donors
via H-bonding.
The C-N bond of the
Rotatable Bonds 1 nitro group is the only [2]

rotatable bond.

Experimental Determination of Physicochemical

Properties

The following sections detail the rationale and validated protocols for experimentally measuring

the key physicochemical properties of 4-Chloro-6-methyl-3-nitroquinoline.

Melting Point Analysis for Purity and Stability

Causality: The melting point is a fundamental thermodynamic property that serves as a primary

indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure

substance, while impurities typically depress and broaden this range. This measurement is

critical for quality control and for establishing the upper-temperature limit for storage and

handling.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
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» Calibration: Calibrate the DSC instrument using certified indium and zinc standards for
temperature and enthalpy.

o Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-6-methyl-3-nitroquinoline into a
non-hermetic aluminum DSC pan.

o Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the
sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, from
ambient temperature to a temperature well above the expected melt.

o Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak. The sharpness of the peak provides qualitative information about purity.

Weigh 1-3 mg .| Load Sample & Ref | Heat at 10°C/min __| Detect Endothermic | Determine Onset N
of Sample o into DSC Cell "] under N2 Purge | Event (Melting) | Temperature

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Solubility for Formulation and
Bioavailability

Causality: Solubility is a critical parameter that profoundly impacts a drug candidate's
bioavailability and developability. The predicted LogP of ~3.1 suggests that 4-Chloro-6-methyl-
3-nitroquinoline is poorly soluble in agueous media. Accurate measurement in both aqueous
and relevant organic solvents is essential for designing preclinical formulations and for
interpreting results from in vitro biological assays.

Experimental Protocol: Shake-Flask Method with HPLC-UV Analysis

o System Preparation: Prepare buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered
saline) and relevant organic solvents (e.g., DMSO, Ethanol).

o Sample Preparation: Add an excess amount of the solid compound to a known volume of
each solvent in a glass vial, ensuring a visible solid residue remains.
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o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C)
for 24-48 hours to ensure thermodynamic equilibrium is reached.

o Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 um syringe filter
(ideally, a filter material with low compound binding, such as PTFE).

o Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the
filtered supernatant and analyze it by a validated HPLC-UV method. Calculate the
concentration (solubility) by interpolating from the standard curve.

N Add Excess Solid N Shake at 25°C N Filter Supernatant N Quantify via N Calculate N
@ to Solvent for 24h (0.22 pm) HPLC-UV Concentration

Click to download full resolution via product page

Caption: Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the
synthesized compound.

» Nuclear Magnetic Resonance (*H and 13C NMR): *H NMR is expected to show distinct
aromatic protons corresponding to the substituted quinoline ring system, as well as a singlet
for the methyl group protons. 3C NMR would confirm the presence of 10 unique carbon
atoms, with chemical shifts indicative of their electronic environment (e.g., carbons attached
to Cl and NO2 would be significantly shifted).

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) MS should
confirm the molecular weight with a molecular ion peak [M]+ or [M+H]+ corresponding to m/z
222.63. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated
compound (an M+2 peak approximately one-third the intensity of the M peak). The synthesis
of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was confirmed using
MS[1][5].
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« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
Key expected peaks include strong, distinct bands for the asymmetric (~1550-1520 cm~1)
and symmetric (~1360-1340 cm™?) stretching of the nitro (-NOz) group, C=N stretching from
the quinoline ring, and C-ClI stretching vibrations.

Safety and Handling

Proper handling of 4-Chloro-6-methyl-3-nitroquinoline is paramount due to its potential
toxicity.

e GHS Hazard Classification: The compound is classified as toxic. One supplier indicates it is
toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331), with the signal word
"Danger" and the GHSO06 pictogram[3]. Another supplier lists it as harmful if swallowed and
an irritant to skin and eyes (H302, H315, H319, H335). Given this information, stringent
safety precautions are required.

 Recommended Handling Procedures:

o

Always handle this compound within a certified chemical fume hood.

[¢]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety
glasses with side shields, and nitrile gloves.

[¢]

Avoid inhalation of dust and direct contact with skin and eyes.

[e]

Store in a tightly sealed container in a cool, dry, well-ventilated area away from
incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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